molecular formula C24H28N4O5 B4708447 N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4708447
M. Wt: 452.5 g/mol
InChI Key: QGOGDZBGIHJHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopentyl group, an ethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The cyclopentyl and ethyl groups are introduced through specific alkylation reactions, while the furan and methoxyphenoxy groups are added via etherification and esterification reactions. The final step usually involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-Cyclopentyl-1-ethyl-4-[({5-[(4-hydroxyphenoxy)methyl]-2-furyl}carbonyl)amino]-1H-pyrazole-3-carboxamide
  • N~3~-Cyclopentyl-1-ethyl-4-[({5-[(4-chlorophenoxy)methyl]-2-furyl}carbonyl)amino]-1H-pyrazole-3-carboxamide

Uniqueness

N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-1-ethyl-4-[[5-[(4-methoxyphenoxy)methyl]furan-2-carbonyl]amino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-3-28-14-20(22(27-28)24(30)25-16-6-4-5-7-16)26-23(29)21-13-12-19(33-21)15-32-18-10-8-17(31-2)9-11-18/h8-14,16H,3-7,15H2,1-2H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOGDZBGIHJHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
N~3~-CYCLOPENTYL-1-ETHYL-4-[({5-[(4-METHOXYPHENOXY)METHYL]-2-FURYL}CARBONYL)AMINO]-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.